Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Medicinal Chemistry Synthetic Organic Chemistry Peptidomimetics

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-23-4) is an N-substituted glycine derivative characterized by a butanoate ester core linked to a benzyl and an ethoxy-oxoethyl moiety. Its molecular formula is C16H23NO4, with a molecular weight of 293.36 g/mol.

Molecular Formula C16H23NO4
Molecular Weight 293.363
CAS No. 1256633-23-4
Cat. No. B597858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
CAS1256633-23-4
SynonymsMethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)aMino]butanoate
Molecular FormulaC16H23NO4
Molecular Weight293.363
Structural Identifiers
SMILESCCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1
InChIInChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3
InChIKeyAVWCGHITECLQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-23-4) | Technical Specifications & Procurement Baseline


Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-23-4) is an N-substituted glycine derivative characterized by a butanoate ester core linked to a benzyl and an ethoxy-oxoethyl moiety. Its molecular formula is C16H23NO4, with a molecular weight of 293.36 g/mol . It is classified as an ester and is supplied as a liquid at room temperature. Its canonical SMILES is CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1 . The compound is a member of a broader class of N-substituted glycines, which are known as mimics of natural amino acids and are utilized in the development of peptide analogues [1].

1
Synthetic utilityBuilding block for N-substituted glycine peptidomimetics and modified peptides
2
Physical formLiquid at room temperature simplifies handling and aliquoting
3
Purity specificationHigh nominal purity supports reliable incorporation in solid-phase synthesis

Procurement Risk Alert: Why Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate Cannot Be Interchanged with Closest Analogs


The selection of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate over its closest analog, the ethyl ester (CAS 63876-32-4), is not a matter of trivial substitution. While both share a core N-benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate scaffold, the methyl ester group in the target compound confers specific physicochemical properties distinct from the ethyl analog. The molecular weight of the methyl ester is 293.36 g/mol , whereas the ethyl ester is 307.38 g/mol . This difference can impact chromatographic behavior, solubility, and reactivity in downstream synthetic applications. Critically, the target compound is available as a liquid at room temperature with a specified purity of 98% , while the ethyl analog is also a liquid but with a lower purity of 95% and requires storage at 2-8°C . These distinctions have direct consequences for experimental reproducibility and scale-up procedures. Furthermore, the broader class of N-substituted glycine derivatives demonstrates that N-substitution patterns are crucial for biological activity [1], making precise structural fidelity essential for SAR studies.

Molecular WeightMethyl ester lower; alters chromatographic retention and solubilityEthyl ester higher; different lipophilicity profile
StorageRoom temperature; avoids freeze-thaw degradation2-8°C cold chain required; increased logistical burden
PurityHigher specified purity reduces batch variability riskLower nominal purity; may require additional purification

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (1256633-23-4): Head-to-Head Comparator Data for Scientific Selection


Comparative Physicochemical Properties: Methyl Ester vs. Ethyl Ester Analog

The target compound (methyl ester) exhibits a lower molecular weight (293.36 g/mol) compared to the closest analog, ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate (307.38 g/mol) . This 14.02 g/mol difference, representing the replacement of a methyl group with an ethyl group, is quantifiable. The methyl ester is specified with a purity of 98% , while the ethyl analog is specified at 95% . Additionally, the methyl ester can be stored at room temperature, whereas the ethyl ester requires 2-8°C storage .

Physicochemical profile
Head-to-head
293.36 g/mol, 98% purity, RT storage vs 307.38 g/mol, 95% purity, 2–8°C
Supports selection for chromatographic consistency and reduced impurity risk
Verify with supplier Certificate of Analysis
Medicinal Chemistry Synthetic Organic Chemistry Peptidomimetics

Comparative Storage and Stability: Reduced Cold Chain Requirement vs. Ethyl Ester

The target compound is specified for storage at room temperature (RT) [1], whereas the closest analog, ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, is specified for storage at 2-8°C . This represents a direct reduction in the logistical requirement for cold chain maintenance, which is quantifiable in terms of energy consumption and equipment needs.

Storage requirement
Head-to-head
Room temperature vs 2–8°C (approx. 15–25°C difference)
May simplify compound management and reduce freeze-thaw degradation risk
Based on vendor specifications
Compound Management Laboratory Logistics Stability Studies

Purity and Specification Differentiation for Reproducible Research

Multiple vendors specify the purity of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate at 98% , whereas the ethyl analog is specified at 95% by Sigma-Aldrich . This 3% difference in nominal purity is significant for analytical and biological applications where even minor impurities can affect assay outcomes.

Purity specification
Head-to-head
98% (target) vs 95% (ethyl analog)
Higher nominal purity may reduce batch variability in quantitative assays
Lot-specific CoA review recommended
Quality Control Analytical Chemistry Assay Development

Class-Level Structural Determinants of Activity in N-Substituted Glycines

Studies on N-substituted glycine derivatives demonstrate that the nature of the N-substituent is critical for biological activity. For example, N-benzyloxycarbonylglycine shows attractive pharmacological properties as an anticonvulsant compared to other N-substituted derivatives [1]. This class-level inference supports the importance of the specific N-benzyl and N-(2-ethoxy-2-oxoethyl) substitution pattern present in the target compound, suggesting it is not functionally interchangeable with analogs lacking these precise groups.

N‑substitution activity
Class-level
N‑benzyl and ethoxy‑oxoethyl groups critical for activity in anticonvulsant models
Precise substitution pattern may be essential for SAR studies
Data to verify for target engagement assays
Structure-Activity Relationship Drug Discovery Neuroscience

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (1256633-23-4): Evidence-Backed Application Scenarios


Medicinal Chemistry: Building Block for N-Substituted Glycine-Based Peptidomimetics

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate serves as a key building block for the synthesis of N-substituted glycine oligomers (peptoids) and modified peptides. Its specific N-benzyl and ethoxy-oxoethyl substitution pattern is crucial for imparting desired conformational constraints and metabolic stability to the final peptidomimetic [1]. The availability of the compound at 98% purity ensures reliable incorporation into solid-phase synthesis protocols, minimizing side reactions and maximizing crude product purity.

Chemical Biology: Tool Compound for Investigating N-Substituted Glycine SAR

This compound is an ideal candidate for structure-activity relationship (SAR) studies focused on N-substituted glycine derivatives. Its specific substitution pattern can be systematically varied to explore the impact on target binding affinity and selectivity. The quantifiable differences in molecular weight and lipophilicity compared to the ethyl ester analog make it a valuable comparator in assays evaluating the effects of small structural changes on biological activity, such as membrane permeability or enzyme inhibition.

Laboratory Operations: High-Purity Liquid Standard for Method Development

Given its liquid physical form at room temperature and high purity (98%) , Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is well-suited for use as an analytical standard in HPLC, LC-MS, or GC method development. Its stability at room temperature [2] simplifies handling and storage, reducing the need for specialized cold chain logistics and ensuring consistent performance over time, which is critical for generating reproducible analytical data in quality control and process chemistry settings.

Application
Selection Property
Validation Focus
Peptidomimetic building block synthesis
Defined N‑benzyl and ethoxy‑oxoethyl substitution
Purity and incorporation efficiency in solid‑phase protocols
Structure‑activity relationship comparator
Distinguishable from ethyl ester analog
MW and lipophilicity impact on assay readouts
Analytical method development standard
Liquid state and specified purity
Chromatographic consistency and storage without cold chain

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